3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
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Overview
Description
3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Coordination Chemistry and Crystal Engineering
The compound’s chemical structure suggests it could serve as a versatile building block for coordination complexes. Researchers have synthesized several coordination complexes based on this compound, incorporating zinc (Zn) and cadmium (Cd) ions. These complexes exhibit diverse structural motifs, such as supermolecules, wave-like chains, and 3D architectures. The compound’s ability to form interesting structures makes it valuable for crystal engineering studies .
Photoactive Materials
The same coordination complexes mentioned earlier also exhibit solid-state luminescence properties. Researchers have investigated their emission spectra, revealing tunable wavelengths ranging from 403 to 498 nm. This property suggests that 2,2′-H2dbpt (the compound’s building block) could be a promising precursor for constructing photoactive materials .
Antifungal Activity
In a separate study, derivatives of this compound were evaluated for their antifungal activity. Some derivatives demonstrated better inhibition rates against fungi compared to reference drugs. For instance, compounds with specific substituents (e.g., 5e, 5j, and 5p) outperformed others (e.g., 5v, 5w, and 5u) at a concentration of 10 μg/mL .
Biological Studies
Researchers have explored the effects of this compound on tumor cells. Morphological and nuclear changes were observed in MCF-7 tumor cells after treatment with chemical compounds related to our target compound. These findings hint at potential biological applications .
Material Science and Nanotechnology
Considering its intriguing structural features, researchers might explore the compound’s potential in material science and nanotechnology. Whether as a ligand or a precursor, its properties could contribute to the development of functional materials or nanoscale devices.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases, including fgfr 3, egfr, jak, and ron . These kinases play crucial roles in cell signaling and growth, making them important targets for anticancer therapies .
Mode of Action
This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways due to its multi-target nature . By inhibiting various kinases, it disrupts signaling pathways that regulate cell growth and proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The compound’s action results in the inhibition of cell growth and proliferation, particularly in cancer cells . This is achieved through the disruption of cell signaling pathways, leading to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
3-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,11-5-9-24-18-6-2-1-3-7-18)21-14-16-12-17(15-20-13-16)19-8-4-10-25-19/h1-4,6-8,10,12-13,15,21H,5,9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPHJJNLUFFBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide |
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